

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene

chemical structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene
Cat. No.:	B1376492

[Get Quote](#)

An In-depth Technical Guide to **1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene**: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

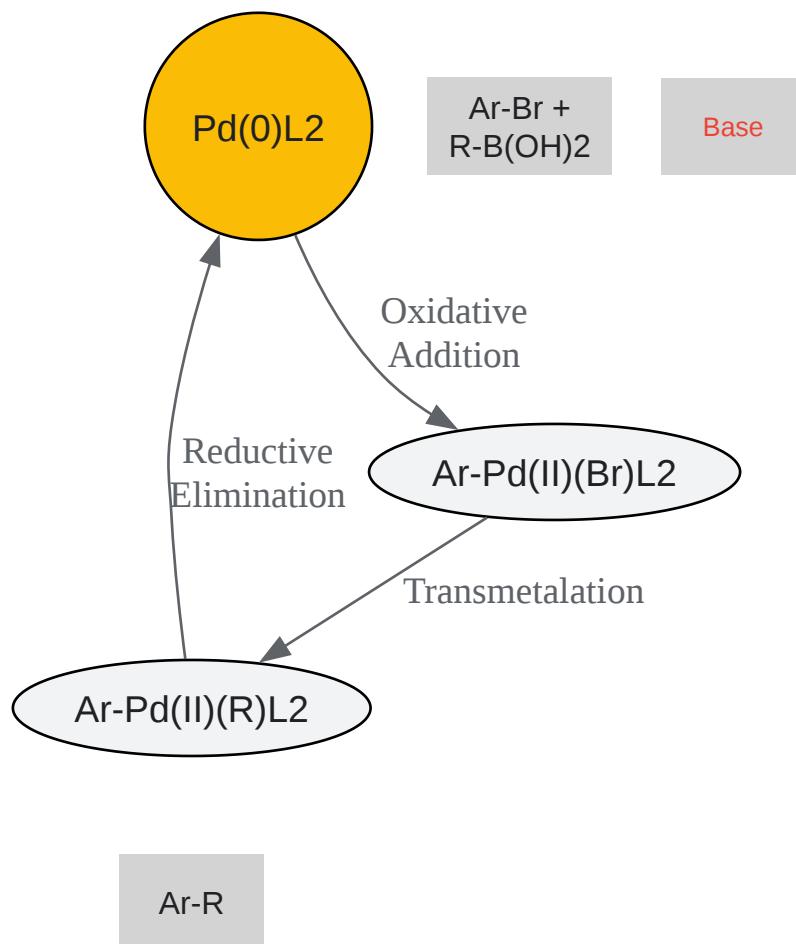
This technical guide provides a comprehensive overview of **1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene**, a specialized aryl halide of significant interest to researchers in medicinal chemistry and materials science. While not a widely commercialized reagent, its unique combination of a reactive aryl bromide handle and a metabolically robust, electron-withdrawing trifluoroethyl sulfone moiety makes it a valuable building block for the synthesis of complex molecular architectures. This document details its core physicochemical properties, proposes a validated synthetic pathway, explores its key chemical transformations—with a focus on palladium-catalyzed cross-coupling reactions—and contextualizes its application within modern drug discovery workflows. All methodologies are presented with an emphasis on the underlying chemical principles to empower researchers in their practical application.

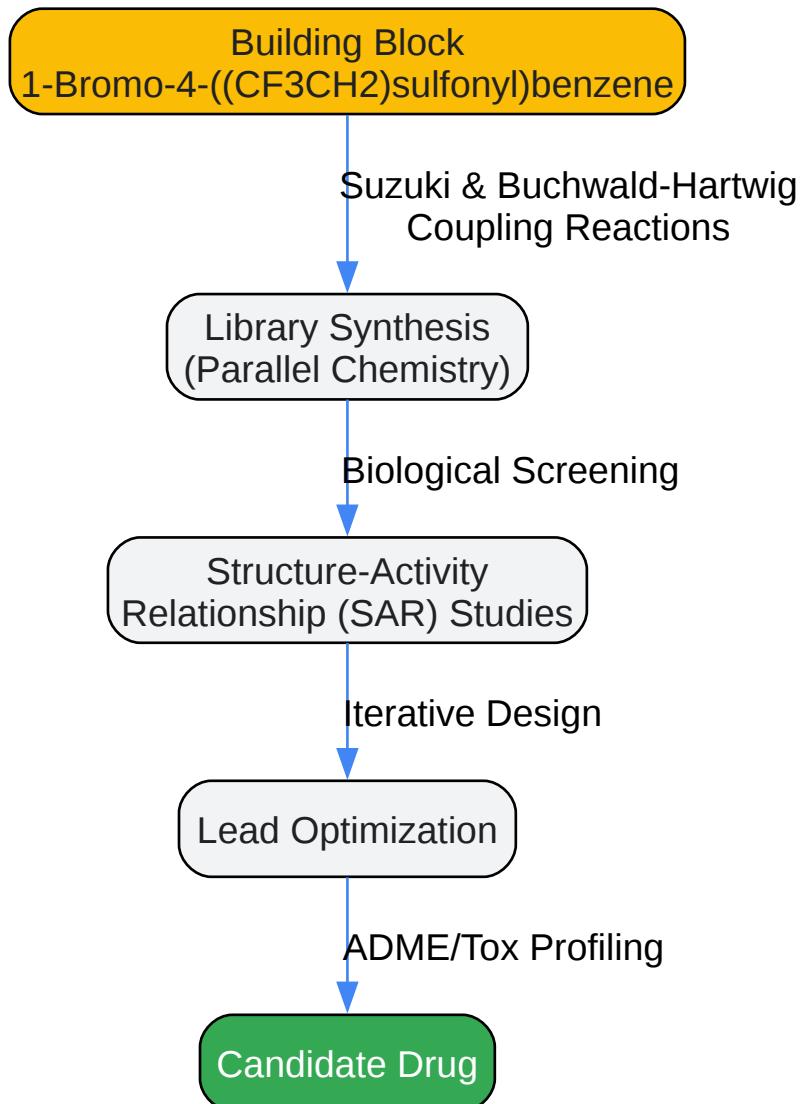
Introduction and Strategic Importance

1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene is an aromatic compound characterized by a para-substituted benzene ring bearing a bromine atom and a 2,2,2-trifluoroethylsulfonyl group (-SO₂CH₂CF₃). The strategic value of this molecule in synthetic programs stems from the distinct and complementary functionalities of its substituents.

- The Aryl Bromide Handle: The bromine atom serves as a versatile and reactive site for a wide array of metal-catalyzed cross-coupling reactions. It is an ideal precursor for forming new carbon-carbon (e.g., Suzuki-Miyaura coupling) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, which are fundamental transformations in the construction of pharmaceutical agents and functional materials.^{[1][2]} The reactivity of aryl bromides is often considered a favorable balance between the high reactivity (and cost) of aryl iodides and the lower reactivity of aryl chlorides.^[2]
- The Trifluoroethyl Sulfone Moiety: This functional group imparts several desirable properties to the molecule and its derivatives. The sulfonyl group is a strong electron-withdrawing group, which influences the electronic properties of the aromatic ring, facilitating reactions like nucleophilic aromatic substitution under certain conditions and modulating the reactivity of the aryl bromide.^[3] Furthermore, sulfonyl groups are metabolically stable and can act as hydrogen bond acceptors, enhancing interactions with biological targets like proteins.^[3] The incorporation of fluorine, particularly as a trifluoroethyl group, is a well-established strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity.^{[4][5]}

The combination of these features makes **1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene** a powerful scaffold for generating libraries of novel compounds in drug discovery and for creating specialized organic materials.


Physicochemical and Spectroscopic Profile


While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogs like 1-Bromo-4-((trifluoromethyl)sulfonyl)benzene (CAS 312-20-9).

Property	Predicted Value / Characteristic	Rationale & Comparative Data
CAS Number	426666-41-9	N/A
Molecular Formula	<chem>C8H6BrF3O2S</chem>	Derived from chemical structure.
Molecular Weight	303.10 g/mol	Calculated from the atomic weights of its constituent elements.
Appearance	White to off-white solid	Similar to analogs like 1-bromo-4-((trifluoromethyl)sulfonyl)benzene. [6]
Melting Point	105-109 °C	Based on experimental data for this specific compound.
Solubility	Soluble in common organic solvents (DCM, THF, Ethyl Acetate); Insoluble in water.	Expected behavior for a non-polar, halogenated aromatic compound.
¹ H NMR	Aromatic protons expected as two doublets (~7.8-8.1 ppm); Methylene protons as a quartet (~3.8-4.2 ppm).	The strong electron-withdrawing sulfonyl group shifts aromatic protons downfield. The methylene protons are split by the adjacent CF ₃ group.
¹⁹ F NMR	A triplet in the range of -60 to -75 ppm.	Typical chemical shift for a CF ₃ group adjacent to a methylene group.
¹³ C NMR	Aromatic carbons (~125-145 ppm); Methylene carbon (~55-65 ppm, quartet due to C-F coupling); CF ₃ carbon (~123 ppm, quartet).	Standard ranges for substituted benzene rings and fluorinated alkyl chains.

Proposed Synthesis Pathway

A robust and logical synthesis of **1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene** can be achieved via a two-step sequence involving S-alkylation followed by oxidation. This method offers high yields and utilizes readily available starting materials.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4- (trifluoromethyl)sulfonyl benzene 312-20-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [1-Bromo-4-((2,2,2-trifluoroethyl)sulfonyl)benzene chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1376492#1-bromo-4-2-2-2-trifluoroethyl-sulfonyl-benzene-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com